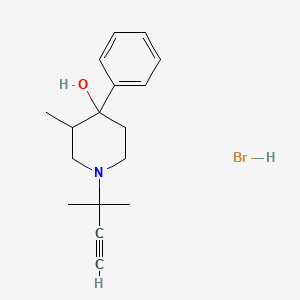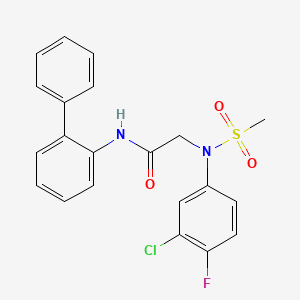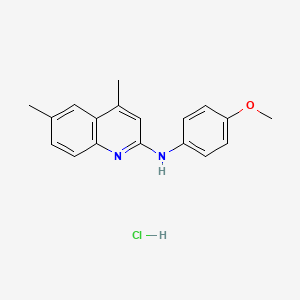![molecular formula C21H24N2O3 B5157695 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5157695.png)
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as EPPB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. EPPB is a small molecule inhibitor that selectively targets a specific protein, which plays a crucial role in cancer cell proliferation and survival.
作用機序
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide selectively targets a protein called heat shock protein 70 (Hsp70), which is overexpressed in cancer cells and plays a crucial role in their survival. Hsp70 is involved in protein folding, degradation, and transport, and it also protects cancer cells from stress-induced apoptosis. 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide binds to the ATP-binding site of Hsp70 and inhibits its function, leading to the accumulation of misfolded proteins and the activation of the unfolded protein response pathway. This ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also reduces the levels of Hsp70 and its client proteins, which are involved in cell cycle regulation, DNA repair, and anti-apoptotic signaling. 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is its selectivity for Hsp70, which minimizes off-target effects and toxicity. 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has poor solubility in water, which can limit its use in certain experiments. It also requires careful handling and storage, as it is sensitive to light and air.
将来の方向性
There are several future directions for the study of 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One area of interest is the development of more potent and selective Hsp70 inhibitors that can overcome the limitations of 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. Another direction is the investigation of the combination of 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, the role of Hsp70 in other diseases, such as neurodegenerative disorders and infectious diseases, could be explored using 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide as a tool.
合成法
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-bromo-N-(4-ethoxyphenyl)benzamide with piperidine, which leads to the formation of 4-(1-piperidinylcarbonyl)-N-(4-ethoxyphenyl)benzamide. In the second step, this compound is reacted with 4-aminobenzoic acid to yield 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide.
科学的研究の応用
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast cancer, lung cancer, and colon cancer. 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
2-ethoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-19-9-5-4-8-18(19)20(24)22-17-12-10-16(11-13-17)21(25)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTMMPDGIJXIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5157624.png)


![3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5157632.png)
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5157633.png)
![4-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5157646.png)
![3,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5157651.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5157662.png)
![(5S)-5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5157669.png)
![butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5157675.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5157676.png)
![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)

